molecular formula C14H13ClN2O2 B13352482 6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide

6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B13352482
M. Wt: 276.72 g/mol
InChI Key: SRZRLKLYQWQBIH-UHFFFAOYSA-N
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Description

6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C14H13ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 2-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues, further stabilizing the binding .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-methoxybenzyl)pyridine-3-carboxamide
  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

Uniqueness

6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is unique due to the presence of the 2-methoxyphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-19-12-5-3-2-4-10(12)8-17-14(18)11-6-7-13(15)16-9-11/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

SRZRLKLYQWQBIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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